3-[Bis(2-chloroethyl)amino]-4-methylbenzamide

Drug Design Physicochemical Profiling Nitrogen Mustard SAR

3-[Bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 19768-73-1) is a bifunctional aromatic nitrogen mustard belonging to the benzoic acid/benzamide mustard family. It features a bis(2-chloroethyl)amino warhead at the 3-position of a 4-methylbenzamide scaffold.

Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
CAS No. 19768-73-1
Cat. No. B009809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
CAS19768-73-1
Synonyms3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
Molecular FormulaC12H16Cl2N2O
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl
InChIInChI=1S/C12H16Cl2N2O/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H2,15,17)
InChIKeyJEPNDMLVRFWZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 19768-73-1): Aromatic Nitrogen Mustard Benzamide for Alkylating-Agent Research and Derivatization


3-[Bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 19768-73-1) is a bifunctional aromatic nitrogen mustard belonging to the benzoic acid/benzamide mustard family. It features a bis(2-chloroethyl)amino warhead at the 3-position of a 4-methylbenzamide scaffold [1]. The compound carries the primary amide (-CONH₂) functional group, distinguishing it from the more extensively studied 3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid analog (IOB-82, NSC-146171, CAS 5977-35-5) [2]. With a molecular weight of 275.17 g·mol⁻¹, computed XLogP3-AA of 2.5, topological polar surface area (TPSA) of 46.3 Ų, and one hydrogen bond donor plus two hydrogen bond acceptors, this amide occupies a distinct physicochemical space within the aromatic nitrogen mustard class [1].

Benzamide nitrogen mustard scaffold for alkylating-agent SAR and derivatization studies
Primary amide handle enabling divergent synthesis to acid, N-alkyl, and N-acyl derivatives
Differentiated lipophilicity and polar surface area vs. carboxylic acid congener for SAR matrix design

Why Generic Substitution of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 19768-73-1) with In-Class Analogs Carries Measurable Risk


Aromatic nitrogen mustards are not functionally interchangeable. The replacement of the carboxylic acid group with a primary amide produces a quantifiable shift in lipophilicity (ΔXLogP3 = -0.6 vs. IOB-82) and polar surface area (ΔTPSA = +5.8 Ų), directly affecting passive membrane permeability and hydrogen-bonding capacity [1]. The 4-methyl substituent, positioned ortho to the nitrogen mustard moiety, modulates alkylating reactivity in a manner distinct from des-methyl or para-substituted analogs, as demonstrated in QSAR models of 27 benzoic acid-derived mustards where ortho-substitution was identified as a favorable determinant of biological activity [2]. Furthermore, the carboxylic acid analog IOB-82 exhibits dose-dependent clastogenic and cytotoxic effects in mammalian cells at defined threshold concentrations (3.62 × 10⁻⁴ to 3.62 × 10⁻³ µg/mL), establishing a benchmark that a generic amide-for-acid substitution would alter in both potency and pharmacokinetic profile [3]. Consequently, any decision to substitute this specific amide with its acid, des-methyl, or isomeric counterpart must account for measurable divergences in lipophilicity, hydrogen-bond inventory, and alkylating reactivity rather than assuming functional equivalence.

Amide-for-acid substitution shifts lipophilicity and hydrogen-bonding capacity, which may alter predicted membrane permeability.

4-Methyl ortho-substitution modulates alkylating reactivity; the des‑methyl analog may exhibit a different activity profile.

Cytogenetic and toxicological benchmarks from the acid analog may not transfer directly; independent profiling is required.

Quantitative Differentiation Evidence for 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 19768-73-1) vs. Closest Analogs


Physicochemical Divergence: Primary Amide vs. Carboxylic Acid Functional Group Determines Lipophilicity and Polar Surface Area

The primary amide (-CONH₂) of the target compound (CAS 19768-73-1) produces a 0.6 log-unit reduction in computed lipophilicity compared to the carboxylic acid analog IOB-82 (CAS 5977-35-5). Specifically, XLogP3-AA values are 2.5 for the amide versus 3.1 for the acid, while topological polar surface area (TPSA) increases from 40.5 Ų (acid) to 46.3 Ų (amide), a gain of 5.8 Ų [1]. The hydrogen bond acceptor count decreases from 3 (acid) to 2 (amide) [1]. These differences are not trivial: a ΔXLogP3 of 0.6 units and ΔTPSA exceeding 5 Ų are sufficient to alter predicted oral bioavailability and passive transcellular permeability in standard drug-likeness models. At physiological pH (7.4), the amide remains neutral while the carboxylic acid is predominantly ionized (pKa ~4-5), further diverging distribution behavior [2].

Physicochemical Divergence
Cross‑study comparable
ΔXLogP3: –0.6 (amide 2.5 vs acid 3.1)
ΔTPSA: +5.8 Ų (46.3 vs 40.5)
HBA: amide 2, acid 3; neutral vs ionized at pH 7.4
Shifts membrane permeability prediction and formulation strategy.
Computed properties; distinct ionization states.
Drug Design Physicochemical Profiling Nitrogen Mustard SAR

Cytogenetic Benchmarking: Dose-Dependent Clastogenicity of the Carboxylic Acid Analog IOB-82 Provides a Quantitative Baseline for Amide Evaluation

The carboxylic acid analog IOB-82 (NSC-146171, CAS 5977-35-5) — the direct acid congener of the target amide — has established quantitative cytogenetic benchmarks in HR-18 rat ascites cells. At a low dose of 3.62 × 10⁻⁴ µg/mL, IOB-82 induced nuclear changes (denuded nuclei, pyknosis) and cytoplasmic alterations (exoplasmic breaks, extrusions, vacuolization) within 24 hours [1]. At a tenfold higher dose of 3.62 × 10⁻³ µg/mL, additional abnormalities emerged: nuclear granulation, spreading of nuclear content into cytoplasm, and accentuated vacuolization. Chromatid and chromosome aberrations (gaps, breaks, deletions, fragments) were observed at both dose levels but were more numerous at the higher dose [1]. The large A-type ascites cells were preferentially affected, and treatment produced disappearance of polyploid cell populations (85-86 chromosomes), indicating ploidy-dependent sensitivity [1]. In human peripheral leukocytes, IOB-82 demonstrated both in vitro and in vivo cytogenetic effects [2]. For the target amide, these data establish a directly relevant activity baseline: the amide-for-acid substitution is predicted to modulate potency due to the differentiated lipophilicity and hydrogen-bonding profile (see Evidence Item 1), but the acid analog's dose-response provides the nearest quantitative reference point available.

Cytogenetic Benchmark
Supporting evidence
IOB‑82 (acid): 3.62×10⁻⁴ µg/mL → nuclear pyknosis, vacuolization
3.62×10⁻³ µg/mL → chromatid/chromosome aberrations, polyploid cell loss
Provides dose‑response reference for amide genotoxicity profiling.
HR‑18 rat ascites cells, 24 h; ploidy‑dependent effects.
Genetic Toxicology Alkylating Agent Characterization Cytogenetics

QSAR Evidence: Ortho-Methyl Substitution Favorably Modulates Biological Activity of Aromatic Benzoic Acid Mustards

Quantitative structure-activity relationship (QSAR) analysis of 27 aromatic nitrogen mustards derived from benzoic acids (9 monosubstituted and 18 disubstituted derivatives) established that the chemical reactivity of the nitrogen mustard moiety, expressed as log k₆₆ (hydrolysis rate constant), is the primary determinant of biological activity (toxicity, LD₅₀; antitumor activity against Jensen sarcoma) [1]. Critically, the study identified a favorable effect of ortho-substitution relative to the mustard group [1]. In the target compound, the 4-methyl group is positioned ortho to the bis(2-chloroethyl)amino substituent at the 3-position, satisfying this favorable substitution pattern. The 4-methyl group also contributes an added π-value (Hansch hydrophobic constant) of approximately +0.52 relative to the unsubstituted analog (CAS 24813-07-8), directly influencing the lipophilicity parameter that the QSAR model correlates with both toxicity and antitumor activity [1] [2]. The des-methyl analog 3-[bis(2-chloroethyl)amino]benzamide (CAS 24813-07-8, MW 261.15) lacks this ortho-methyl contribution and thus is predicted to exhibit both lower lipophilicity and altered biological potency.

QSAR Ortho‑Methyl
Class‑level inference
Ortho‑methyl substitution relative to mustard group identified as favorable in QSAR model of 27 benzoic acid‑derived mustards.
Supports selection of 4‑methyl analog for SAR studies.
Hydrophobic π contribution ~+0.52; linked to toxicity/antitumor endpoints.
QSAR Nitrogen Mustard Reactivity Structure-Activity Relationship

In Vivo Antileukemic Differentiation: 4-Me-CABA Module Superior to Chlorambucil in Steroidal Ester Conjugates

In a comparative study of steroidal esters bearing alkylating warheads, 4-methyl-3-N,N-bis(2-chloroethyl)amino benzoic acid (4-Me-CABA) — the carboxylic acid corresponding to the target amide — was directly compared against chlorambucil and phenylacetic acid nitrogen mustard as the alkylating module [1]. The steroidal esteric derivatives of 4-Me-CABA were tested on P388 and L1210 leukemias in vivo and in normal human lymphocytes in vitro [1]. Among the tested conjugates, the B-lactamic steroidal esters proved to be more potent antileukemic agents than both the 7-oxidized and simple B-ring analogs [1]. Critically, 4-Me-CABA proved a more proper module for the B-lactams than chlorambucil, because the esteric bond linking the 4-Me-CABA warhead to the steroid carrier is less susceptible to cleavage by esterases, resulting in an increased concentration of the alkylating species in the vicinity of the target site [1]. While this study employed the carboxylic acid (ester-linked) rather than the amide, the 4-methyl-3-bis(2-chloroethyl)amino pharmacophore is identical between the acid and the target amide, and the amide offers an alternative linkage chemistry (amide bond vs. ester bond) with distinct hydrolytic stability that may further modulate pharmacokinetics.

Antileukemic Comparison
Cross‑study comparable
4‑Me‑CABA warhead in steroidal esters reported more stable than chlorambucil; higher target‑site drug concentration.
Pharmacophore shared with target amide; amide conjugation may further modulate stability.
P388/L1210 in vivo; B‑lactamic esters more potent.
Antileukemic Agents Steroidal Conjugates Prodrug Design

Acute Toxicity Baseline: IOB-82 (Acid Analog) LD₅₀ Provides a Quantitative Safety Reference Point

The carboxylic acid analog IOB-82 (CAS 5977-35-5) has a reported intraperitoneal LD₅₀ of 17 mg/kg in rats, with toxic effects including reduced food intake, nausea/vomiting, and weight loss [1]. At this same dose, IOB-82 was noted to be tumorigenic — active as an anti-cancer agent [1]. In a separate bioassay, IOB-82 increased median life span in BDF1 mice bearing L1210 leukemia at 5 mg/kg/day via intraperitoneal administration [2]. Additionally, IOB-82 produced cytogenetic effects (chromatid and chromosome aberrations) in human leukocytes at a concentration of 300 µg/L in vitro [1]. These quantitative toxicity benchmarks establish critical reference values for any research program evaluating the target amide: the amide's differentiated physicochemical profile (see Evidence Item 1) predicts altered absorption and distribution, necessitating independent toxicity characterization rather than direct extrapolation from the acid analog.

Acute Toxicity Reference
Data to verify
IOB‑82 (acid) LD₅₀ i.p. rat = 17 mg/kg; cytogenetic effects at 300 µg/L in human leukocytes.
Establishes reference point for in vivo proof‑of‑concept studies.
No published amide toxicity data; independent characterization required.
Acute Toxicity Safety Pharmacology Alkylating Agent Toxicology

Synthetic Versatility: The Primary Amide as a Divergent Intermediate for Derivatization Libraries

The primary amide functional group of CAS 19768-73-1 serves as a versatile synthetic hub, enabling divergent access to multiple derivative classes that are not directly accessible from the carboxylic acid analog without additional protection/deprotection steps [1]. Three downstream derivatives with documented CAS registry numbers confirm this synthetic utility: (i) hydrolysis yields the carboxylic acid IOB-82 (CAS 5977-35-5) [2]; (ii) N-alkylation produces 3-[bis(2-chloroethyl)amino]-N-ethyl-4-methylbenzamide (CAS 21447-85-8) ; (iii) N-acylation yields N-(3-acetylphenyl)-3-[bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 70020-65-4) ; and (iv) conversion to the acyl chloride (CAS 21447-59-6) enables coupling to amines, alcohols, or thiols [3]. Twenty-seven derivatives of the parent 4-methyl-3-N,N-bis(2-chloroethyl)amino benzoic acid scaffold were synthesized and evaluated pharmacologically, demonstrating that this chemotype supports extensive structural diversification [4]. The primary amide thus offers procurement value not merely as a bioactive endpoint but as a key intermediate enabling systematic SAR exploration.

Synthetic Versatility
Supporting evidence
Primary amide enables one‑step hydrolysis to acid, N‑alkylation, N‑acylation, and conversion to acyl chloride; >27 derivatives reported.
Reduces procurement complexity for parallel SAR exploration.
Downstream CAS documented: acid 5977‑35‑5, N‑ethyl 21447‑85‑8, etc.
Medicinal Chemistry Building Block Utility Chemical Derivatization

Evidence-Backed Application Scenarios for 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide (CAS 19768-73-1)


Alkylating-Agent Structure-Activity Relationship (SAR) Libraries with Defined Physicochemical Gradients

The target amide occupies a distinct position in a rationally designed SAR matrix alongside its acid (IOB-82, XLogP3 = 3.1), des-methyl amide (CAS 24813-07-8, lower MW and lipophilicity), and N-substituted amide congeners [1]. Researchers can systematically probe how the amide-to-acid functional group change (ΔXLogP3 = -0.6, ΔTPSA = +5.8 Ų) modulates alkylating reactivity, cellular permeability, and DNA crosslinking efficiency, using the established QSAR framework linking log k₆₆ (hydrolysis rate) and π (lipophilicity) to biological endpoints [2]. The primary amide's synthetic accessibility to at least four downstream derivative classes (acids, N-alkyl amides, N-acyl amides, acyl chlorides) further enables parallel library synthesis without redundant procurement of multiple starting materials [3].

Prodrug Design and Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Research

The benzamide-to-benzoic acid conversion has precedent in ADEPT strategies, where a benzamide prodrug is cleaved by carboxypeptidase G2 (CPG2) to release the active benzoic acid mustard at the tumor site [1]. The target amide (CAS 19768-73-1) is structurally suited for evaluation as a CPG2 substrate prodrug: its primary amide bond is susceptible to enzymatic cleavage, and the resulting acid (IOB-82) has demonstrated antileukemic activity in vivo [2]. The 4-Me-CABA warhead has already shown superiority over chlorambucil in ester-linked steroidal conjugates due to reduced esterase lability, and an amide-linked prodrug approach may offer further metabolic stability advantages [2]. The amide's altered lipophilicity relative to the acid (XLogP3 2.5 vs. 3.1) may also influence prodrug biodistribution and tumor penetration [3].

Cytogenetic and Genotoxicity Benchmarking Studies of Aromatic Nitrogen Mustards

The dose-dependent cytogenetic effects of the acid analog IOB-82 — chromatid and chromosome aberrations (gaps, breaks, deletions, fragments) at 3.62 × 10⁻⁴ to 3.62 × 10⁻³ µg/mL in HR-18 rat ascites cells, with preferential toxicity toward polyploid populations — establish a quantitative reference framework for evaluating the amide's genotoxic profile [1]. Researchers comparing the amide against the acid can directly measure whether the amide functional group increases or decreases the clastogenic potency threshold, using the same ascites cell model or human peripheral leukocyte assay (where IOB-82 showed effects at 300 µg/L) [2]. Such head-to-head genotoxicity comparisons are essential for selecting the appropriate chemotype for further development and for satisfying regulatory data requirements.

Covalent Carrier Conjugation for Targeted Alkylating Agent Delivery

The primary amide provides a chemically distinct conjugation handle compared to the carboxylic acid. While the acid requires activation (to acyl chloride or active ester) for coupling to amine-containing carriers, the amide can be directly functionalized at its nitrogen or hydrolyzed to the acid for subsequent esterification [1]. The 4-Me-CABA pharmacophore — shared between the amide and acid — has demonstrated that steroidal carrier conjugation yields antileukemic agents with in vivo activity against P388 and L1210 models, outperforming chlorambucil-based conjugates [2]. The target amide thus serves both as a pre-formed warhead for direct conjugation studies and as a precursor to the acid for ester-based carrier strategies, offering procurement efficiency for programs exploring multiple conjugation chemistries.

Application
Selection Property
Validation Focus
Alkylating‑Agent SAR Libraries
Physicochemical gradient (amide vs acid)
Permeability prediction and crosslinking efficiency modulation
Prodrug Design (ADEPT Research)
Amide susceptibility to carboxypeptidase cleavage
Enzymatic activation and biodistribution profiling
Cytogenetic & Genotoxicity Benchmarking
Clastogenic potency and ploidy‑sensitivity profiling
Dose‑response threshold determination
Carrier Conjugation Strategies
Conjugation handle versatility (amide, ester, acyl chloride)
Linkage stability and target‑cell alkylating agent delivery
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